molecular formula C14H12N2 B14639989 2,3-Dimethyl-1,10-phenanthroline CAS No. 52136-77-3

2,3-Dimethyl-1,10-phenanthroline

Cat. No.: B14639989
CAS No.: 52136-77-3
M. Wt: 208.26 g/mol
InChI Key: BEHYHCBDZZQSBV-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1,10-phenanthroline is an organic compound belonging to the class of phenanthrolines. It is a derivative of 1,10-phenanthroline, where two methyl groups are substituted at the 2 and 3 positions of the phenanthroline ring. This compound is known for its chelating properties and is widely used in coordination chemistry, forming stable complexes with various metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-1,10-phenanthroline typically involves the Skraup reaction, which is a classical method for synthesizing quinoline derivatives. The process begins with the condensation of glycerol with o-phenylenediamine in the presence of sulfuric acid and an oxidizing agent such as arsenic acid or nitrobenzene. The dehydration of glycerol produces acrolein, which then condenses with the amine, followed by cyclization to form the phenanthroline ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-1,10-phenanthroline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Peroxomonosulfate ion (PMS) in aqueous solution.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic or basic conditions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced forms of the compound with altered oxidation states.

    Substitution: Various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chelating properties and reactivity. The presence of methyl groups at the 2 and 3 positions enhances its stability and makes it a valuable ligand in various chemical and biological applications .

Properties

CAS No.

52136-77-3

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

2,3-dimethyl-1,10-phenanthroline

InChI

InChI=1S/C14H12N2/c1-9-8-12-6-5-11-4-3-7-15-13(11)14(12)16-10(9)2/h3-8H,1-2H3

InChI Key

BEHYHCBDZZQSBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1C

Origin of Product

United States

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